Cas no 92-15-9 (o-Acetoacetanisidide)

o-Acetoacetanisidide structure
o-Acetoacetanisidide structure
o-Acetoacetanisidide
92-15-9
C11H13NO3
207.225823163986
MFCD00008781
34633
7078

o-Acetoacetanisidide Properties

Names and Identifiers

    • N-(2-Methoxyphenyl)-3-oxobutanamide
    • AAOA
    • ortho-acetoacetanisidide
    • Acetoacetanisidide
    • o-acetoacetanisidide
    • acetoacetyl-o-anisidine
    • Acetoacetic-o-anisidide
    • AcetoAcet-O-Anisilide
    • Acetoacet-O-Anisidine
    • 2-methoxyacetoacetanilide
    • Acetoacetyl-o-acetanisidine
    • Acetoacet-o-anisidide
    • o-Acetoacetaniside
    • 1-acetoacetylamino-2-methoxybenzene
    • 1-AdaMantanecarbonyl chloride
    • 2'-acetoacetanisidide
    • 2-acetoacetylamino-anisol
    • 2'-methoxyacetoacetanilide
    • Acetacet-O-anisidine
    • acetoacetamino-2-methoxybenzene
    • Acetoacet-o-anisidin
    • aceto-acetyl-amino-2-methoxy-benzene
    • o-Acetoacetanisidine
    • N-Acetoacetyl-o-anisidine
    • N-Acetoacetyl-2-methoxyaniline
    • Acetoacetyl-o-anisidide
    • o-Methoxyacetoacetanilide
    • 2-Acetoacetylaminoanisole
    • o-Anisidine, acetoactyl-
    • Butanamide, N-(2-methoxyphenyl)-3-oxo-
    • Acetoacetyl-o-aniside
    • Acetoacetic acid o-anisidide
    • o-Anisidine, acetoacetyl-
    • N
    • N-(2-Methoxyphenyl)-3-oxobutanamide (ACI)
    • o-Acetoacetanisidide (6CI, 7CI, 8CI)
    • 2-(Acetoacetylamino)anisole
    • 2′-Methoxyacetoacetanilide
    • Acetoacet-2-anisidide
    • Acetoacetic acid 2-anisidide
    • Acetoacetic acid 2-methoxyanilide
    • Acetoaceto-o-anisidide
    • N-(2-Methoxyphenyl)acetoacetamide
    • NSC 7563
    • Acetoacet-O- Anilide
    • NS00008374
    • EINECS 202-131-0
    • 92-15-9
    • WLN: 1V1VMR BO1
    • Acetoacet-o-anisidin [Czech]
    • SR-01000203739
    • Tox21_201280
    • UNII-6VBR220ROM
    • 6VBR220ROM
    • CAS-92-15-9
    • AKOS000120109
    • AS-15272
    • EN300-17429
    • Q27265584
    • DTXCID306558
    • 2-Methoxyanilid kyseliny acetoctove
    • W-100295
    • EC 202-131-0
    • CHEMBL1873009
    • D78239
    • BRN 1459707
    • NSC7563
    • KYYRTDXOHQYZPO-UHFFFAOYSA-
    • NCGC00257148-01
    • SCHEMBL54737
    • DB-057292
    • A1306
    • Z56931787
    • NCGC00164212-02
    • Acetoacetyl-o-anisine
    • CS-W015272
    • MFCD00008781
    • InChI=1/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
    • DTXSID9026558
    • N-(2-Methoxyphenyl)-3-oxobutanamide #
    • AB00079700-01
    • Tox21_303221
    • o-Acetoacetaniside;N-(2-methoxyphenyl)-3-oxobutanamide
    • STK398095
    • AI3-04822
    • SR-01000203739-1
    • NCGC00164212-01
    • NCGC00258832-01
    • NSC-7563
    • 2-Methoxyanilid kyseliny acetoctove [Czech]
    • F3189-0142
    • N-(2-Methoxy-phenyl)-3-oxo-butyramide
    • +Expand
    • MFCD00008781
    • KYYRTDXOHQYZPO-UHFFFAOYSA-N
    • 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
    • O=C(CC(C)=O)NC1C(OC)=CC=CC=1

Computed Properties

  • 207.09000
  • 1
  • 3
  • 4
  • 207.089543
  • 15
  • 240
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 8
  • 0
  • 55.4

Experimental Properties

  • 1.68580
  • 55.40000
  • 1.5100 (estimate)
  • 372.9°C at 760 mmHg
  • 85.0 to 87.0 deg-C
  • 157 C
  • Powder
  • Soluble in ethanol, chloroform and benzene, slightly soluble in diethyl ether.
  • 1.1320

o-Acetoacetanisidide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TW3-25g
o-Acetoacetanisidide
92-15-9 98%
25g
$4.00 2024-04-20
A2B Chem LLC
AB77907-25g
N-(2-Methoxyphenyl)-3-oxobutanamide
92-15-9 98%
25g
$4.00 2024-07-18
Aaron
AR003U4F-25g
o-Acetoacetanisidide
92-15-9 98%
25g
$4.00
abcr
AB135524-100 g
o-Acetoacetanisidide, 98%; .
92-15-9 98%
100g
€68.80 2022-09-01
Ambeed
A644702-25g
N-(2-Methoxyphenyl)-3-oxobutanamide
92-15-9 98%
25g
$5.0
Enamine
EN300-17429-0.05g
N-(2-methoxyphenyl)-3-oxobutanamide
92-15-9 94%
0.05g
$19.0 2023-09-20
Life Chemicals
F3189-0142-0.25g
o-Acetoacetanisidide
92-15-9 95%+
0.25g
$18.0 2023-09-06
TRC
B486378-1g
N-(2-Methoxyphenyl)-3-oxobutanamide
92-15-9
1g
$ 50.00 2022-06-07
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0428510335- 100g
o-Acetoacetanisidide
92-15-9 98%
100g
¥ 80.0
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117229-500g
o-Acetoacetanisidide
92-15-9 99%
500g
¥112.90 2023-09-04

o-Acetoacetanisidide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, 30 °C; 3 h, 40 °C
Reference
Synthesis and crystallization method of N-acetoacetyl aniline-series compound
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ;  1.5 h, 23 °C; 3 h, 40 °C; 40 °C → 6 °C
Reference
Process for preparation of acetoacetanilide derivatives via acetoacetylation of anilines
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Xylene
Reference
A comparative study of synthetic approaches to 1-methyl-2,5,8(1H)-quinolinetrione and 4-methyl-2,5,8(1H)-quinolinetrione
Avendano, C.; De la Cuesta, E.; Gesto, C., Synthesis, 1991, (9), 727-30

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Benzene ;  86 °C; 4 h, 95 - 100 °C
Reference
Study on synthesis of o-methoxy acetoacetanilide with strong base anion exchange resin
Wang, Shuqing; Gao, Chong, Jingxi Shiyou Huagong Jinzhan, 2011, 12(4), 32-34

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, 120 °C
Reference
Preparation of novel 2-quinolinones (analogs) as antibacterial agents, pharmaceuticals containing them (and conventional quinolones) for prevention and/or treatment of infectious diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, reflux
Reference
Preparation, spectral characterization and crystal structure 2-acetyl-2'-methoxyacetanilide
Wang, Li-Hua, Advanced Materials Research (Durnten-Zurich, 2012, 396, 396-398

Synthetic Circuit 8

Reaction Conditions
Reference
Nybomycin. IV. Total synthesis of deoxynybomycin
Rinehart, Kenneth L. Jr.; Forbis, Richard M., Journal of the American Chemical Society, 1970, 92(23), 6995-6

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ;  2 h, 120 °C
Reference
Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening
Meng, Fanwang; Cheng, Sufang; Ding, Hong; Liu, Shien; Liu, Yan; et al, Journal of Medicinal Chemistry, 2015, 58(20), 8166-8181

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Benzene ;  90 - 120 min, 100 °C
Reference
Synthesis of Casimiroin and Optimization of Its Quinone Reductase 2 and Aromatase Inhibitory Activities
Maiti, Arup; Reddy, P. V. Narasimha; Sturdy, Megan; Marler, Laura; Pegan, Scott D.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1873-1884

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water ;  1.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space
Gama, Fernando H. S.; de Souza, Rodrigo O. M. A.; Garden, Simon J., RSC Advances, 2015, 5(87), 70915-70928

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis and properties of 3-benzhydryl-5-methyl-4-isoxazolecarboxylic acid derivatives
Kaminski, Jerzy; Jean, Zdzislawa; Glinska, Elzbieta; Rusek, Dorota; Eckstein, Zygmunt, Polish Journal of Chemistry, 1978, 52(7-8), 1583-8

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Formic acid Solvents: Acetic acid ;  20 h, 70 °C
Reference
Diaryl-Substituted Polyethers with Acetoacetanilide Fragment in the Synthesis of Dihydropyrimidine-Containing Podands*
Radionova, E. S.; Titova, Yu. A.; Isenov, M. L.; Fedorova, O. V.; Rusinov, G. L.; et al, Chemistry of Heterocyclic Compounds (New York, 2014, 50(7), 998-1004

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ;  2 h, rt → 130 °C
Reference
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions
Sweet, Jamie S.; Wang, Ruichen; Manesiotis, Panagiotis; Dingwall, Paul; Knipe, Peter C., Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, rt → 110 °C
Reference
Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators
Ulven, Elisabeth Rexen; Quon, Tezz; Sergeev, Eugenia; Barki, Natasja; Brvar, Matjaz; et al, Journal of Medicinal Chemistry, 2020, 63(7), 3577-3595

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
Synthesis of carbon-11-labeled casimiroin analogues as new potential PET agents for imaging of quinone reductase 2 and aromatase expression in breast cancer
Wang, Min; Gao, Mingzhang; Miller, Kathy D.; Sledge, George W.; Hutchins, Gary D.; et al, Steroids, 2010, 75(12), 967-973

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Toluene ;  24 h, reflux
Reference
Synthesis of thiazolo[3,2-a]pyrimidine molecules, in-vitro cytotoxic evaluation and molecular docking studies
Jadeja, Jaysinh; Savant, Mahesh, Journal of the Iranian Chemical Society, 2023, 20(7), 1491-1502

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation method of bright yellow pigment for printing ink
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Ethanol ;  6 - 8 h, 140 °C
Reference
Novel synthesis and antimicrobial activity of 3-amino phenyl-5-methyl pyrazoles and its derivatives
Warbhe, Priti; Deshmukh, Reshal, International Journal of Pharmaceutical Sciences and Research, 2017, 8(1), 217-221

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis, spectral studies and antimicrobial studies of 7-[phenylamino]-5-methyl-1,4-diazepines and its derivatives
Warbhe, Priti U.; Deshmukh, Reshal A., Journal of Chemical and Pharmaceutical Research, 2016, 8(8), 364-368

o-Acetoacetanisidide Raw materials

o-Acetoacetanisidide Preparation Products

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